molecular formula C11H14N2O B014021 (R,S)-N-Ethylnorcotinine CAS No. 359435-41-9

(R,S)-N-Ethylnorcotinine

Cat. No.: B014021
CAS No.: 359435-41-9
M. Wt: 190.24 g/mol
InChI Key: QRIXADPHKWJYSA-UHFFFAOYSA-N
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Description

1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-ones. These compounds are known for their diverse biological activities and are commonly used as building blocks in organic synthesis. The structure of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one consists of a pyrrolidin-2-one ring substituted with an ethyl group at the first position and a pyridin-3-yl group at the fifth position.

Preparation Methods

The synthesis of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one lies in its specific substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-13-10(5-6-11(13)14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIXADPHKWJYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392925
Record name (R,S)-N-Ethylnorcotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359435-41-9
Record name (R,S)-N-Ethylnorcotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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